5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide

Description

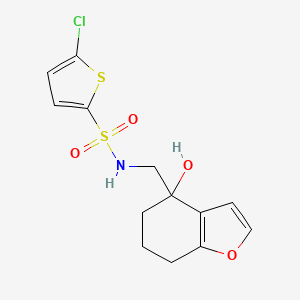

The compound 5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide features a thiophene ring substituted with a sulfonamide group at position 2 and a chlorine atom at position 5. The sulfonamide nitrogen is connected to a methyl group bound to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety, a partially hydrogenated bicyclic structure combining furan and cyclohexene rings.

Key structural attributes include:

- Tetrahydrobenzofuran substituent: The hydroxyl group enhances hydrophilicity, while the fused ring system may improve metabolic stability.

Properties

IUPAC Name |

5-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S2/c14-11-3-4-12(20-11)21(17,18)15-8-13(16)6-1-2-10-9(13)5-7-19-10/h3-5,7,15-16H,1-2,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFOLXRSJYKUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide (CAS Number: 2309568-43-0) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClNO₄S₂ |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 2309568-43-0 |

| Structure | Chemical Structure |

The compound's biological activity is primarily attributed to its structural components, particularly the thiophene and benzofuran moieties. These structures are known to interact with various biological targets, leading to significant pharmacological effects.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, a study demonstrated that related compounds displayed effective scavenging abilities against free radicals in vitro. The antioxidant activity was quantified using the ABTS radical scavenging assay, showing effective inhibition at low concentrations (EC₅₀ values ranging from 9.0 to 13.2 μM) .

Anti-Melanogenic Effects

In vitro studies have shown that derivatives of this compound can inhibit tyrosinase activity, which is crucial for melanin biosynthesis. A related compound demonstrated up to 88% inhibition of tyrosinase in B16F10 melanoma cells at a concentration of 25 μM . This suggests potential applications in skin lightening and treatment of hyperpigmentation disorders.

Case Studies and Research Findings

- Nephroprotective Effects : A study on related sulfonamide compounds indicated protective effects against nephrotoxicity induced by cisplatin in animal models. Co-administration led to increased urinary excretion of cisplatin and reduced markers of renal damage . This suggests that similar mechanisms may be applicable to this compound.

- Cytotoxicity : The cytotoxic effects of this compound were evaluated through MTT assays on various cancer cell lines. Results indicated that the compound exhibited low cytotoxicity at therapeutic concentrations while maintaining effective antioxidant properties .

- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in metabolic pathways has been noted. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways, suggesting potential anti-inflammatory applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison

Key Observations:

Core Modifications: The target compound’s thiophene sulfonamide differs from ambrisentan derivatives (thiophene carboxamide) and triazole-thiones, impacting hydrogen-bonding and target selectivity. The tetrahydrobenzofuran moiety contrasts with oxazolidinone () and trifluorobutyl () groups, suggesting divergent pharmacokinetic profiles.

Synthetic Strategies :

- Triazole-thiones () emphasize tautomerism control during cyclization, while the gamma-secretase inhibitor () highlights enantioselective synthesis .

- Crystalline form optimization () underscores the importance of solid-state properties for bioavailability, a consideration absent in the target compound’s current data .

Spectroscopic Trends: IR spectra of triazole-thiones confirm tautomeric forms (thione vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Insights:

- The target compound’s 4-hydroxy group may improve solubility compared to lipophilic analogs like triazole-thiones.

- Lack of crystalline form data for the target compound contrasts with ambrisentan intermediates, where crystallinity is critical for formulation .

Q & A

Q. What are the recommended synthetic routes for preparing 5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction yields be optimized?

A common approach involves coupling thiophene-2-sulfonyl chloride derivatives with tetrahydrobenzofuran-based amines. For example, sulfonamide bond formation can be achieved via nucleophilic substitution under anhydrous conditions using triethylamine as a base. Reaction optimization should focus on solvent choice (e.g., dichloromethane or THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride to amine). Post-synthesis purification via column chromatography (eluent: ethyl acetate/hexane gradients) or recrystallization (methanol/water) improves purity .

Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

Key techniques include:

- H/C NMR : Confirm the presence of the tetrahydrobenzofuran moiety (δ 1.68–2.05 ppm for methylene protons) and sulfonamide NH (δ 7.4–7.6 ppm). Discrepancies in integration ratios may indicate residual solvents or byproducts .

- HRMS : Validate molecular weight with <5 ppm error (e.g., calculated vs. observed m/z for ) .

- IR Spectroscopy : Identify sulfonamide S=O stretching (1350–1150 cm) and hydroxyl O-H bands (3200–3600 cm) .

Q. What are the solubility challenges of this compound in aqueous and organic solvents, and how can they be addressed experimentally?

The compound exhibits limited aqueous solubility due to its hydrophobic tetrahydrobenzofuran and sulfonamide groups. Solubility screening in DMSO (≥50 mg/mL) or DMF is recommended for biological assays. For in vivo studies, co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or hydrochloride salts) improve bioavailability. Phase solubility diagrams using cyclodextrins (e.g., β-cyclodextrin) can further enhance solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives, including this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Dose-Response Curves : Perform IC determinations across multiple cell lines (e.g., HEK-293 vs. HeLa) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Target Validation : Combine siRNA knockdown with enzymatic assays to confirm target specificity (e.g., carbonic anhydrase inhibition) .

Q. What computational methodologies are suitable for predicting the metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?

Density Functional Theory (DFT) calculations can predict electron-deficient regions prone to AO-mediated oxidation. For example, the tetrahydrobenzofuran’s hydroxyl group may undergo oxidation to a ketone. Molecular docking into AO’s active site (PDB: 4UHW) identifies steric/electronic interactions. In vitro validation using human liver S9 fractions and AO inhibitors (e.g., hydralazine) confirms computational predictions .

Q. How should researchers design environmental fate studies to assess the ecological impact of this compound?

Adopt a tiered approach:

- Phase 1 (Lab) : Determine hydrolysis half-life (pH 7–9 buffers), photolysis rates (UV-Vis irradiation), and soil sorption coefficients () using OECD guidelines .

- Phase 2 (Mesocosm) : Evaluate biodegradation in simulated aquatic systems (e.g., OECD 309) and bioaccumulation in Daphnia magna .

- Phase 3 (Field) : Monitor residues in water/sediment near pharmaceutical waste sites using SPE-LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.